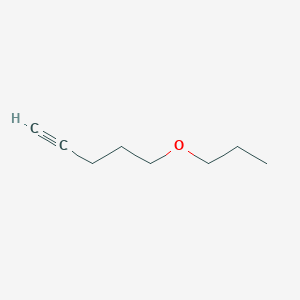
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a hepta-1,3,5-triyn-1-yl group and a phenyl group attached to a thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene can be achieved through various synthetic routes. One common method involves the coupling of a hepta-1,3,5-triyn-1-yl halide with a 5-phenylthiophene derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires the use of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the triple bonds in the hepta-1,3,5-triyn-1-yl group, converting them into double or single bonds.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, at the phenyl or thiophene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the triple bonds may produce alkenes or alkanes.
Scientific Research Applications
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it a valuable component in these technologies.
Mechanism of Action
The mechanism of action of 2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hepta-1,3,5-triyn-1-yl group and the thiophene ring play crucial roles in these interactions, providing binding sites and electronic properties that influence the compound’s activity.
Comparison with Similar Compounds
2-(Hepta-1,3,5-triyn-1-YL)-5-phenylthiophene can be compared with other similar compounds, such as:
4-(Hepta-1,3,5-triyn-1-yl)-5-(octa-1,3,5,7-tetrayn-1-yl)cyclopentane-1,3-diol: This compound contains both hepta-1,3,5-triyn-1-yl and octa-1,3,5,7-tetrayn-1-yl groups, making it structurally more complex.
5-(Hepta-1,3,5-triyn-1-yl)-4-(octa-1,3,5,7-tetrayn-1-yl)cyclopent-2-en-1-one: This compound also features multiple triple bonds and a cyclopentene ring, offering different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its combination of a thiophene ring with a hepta-1,3,5-triyn-1-yl group, providing distinct electronic and structural characteristics that make it valuable for various applications.
Properties
CAS No. |
89913-51-9 |
|---|---|
Molecular Formula |
C17H10S |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-hepta-1,3,5-triynyl-5-phenylthiophene |
InChI |
InChI=1S/C17H10S/c1-2-3-4-5-9-12-16-13-14-17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13-14H,1H3 |
InChI Key |
UGOYLCMSCJDWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC1=CC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
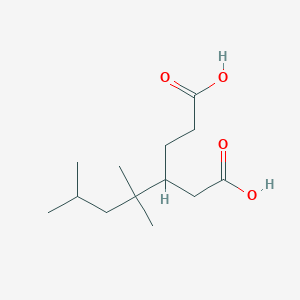

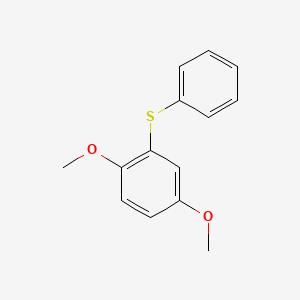
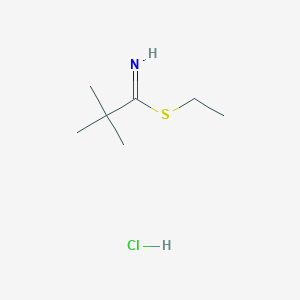
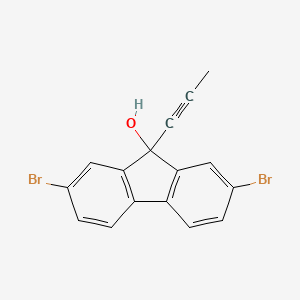
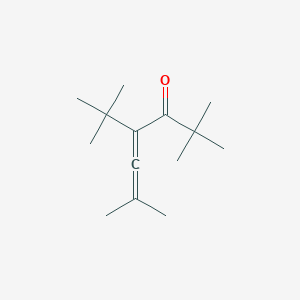
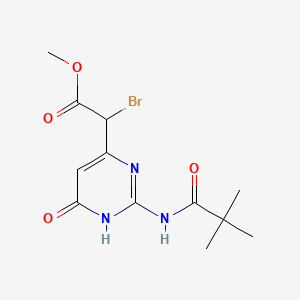
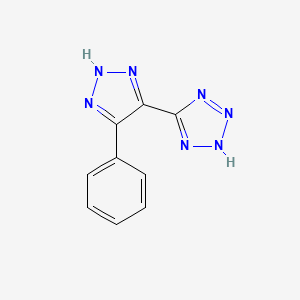
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
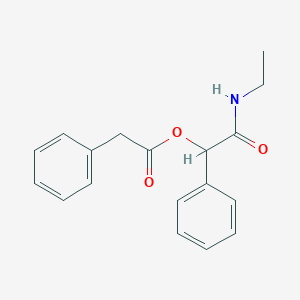
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

